Boc-7-Fluoro-L-tryptophan
Description
Boc-7-Fluoro-L-tryptophan is a fluorinated derivative of the amino acid L-tryptophan, modified with a tert-butoxycarbonyl (Boc) protecting group at the α-amino position and a fluorine atom at the 7-position of the indole ring. This compound (CAS: 1384101-98-7) has a molecular formula of C₁₆H₁₉FN₂O₄ and a molecular weight of 322.34 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the fluorine substitution introduces electronic and steric effects that can modulate biological activity, solubility, and metabolic resistance .
Properties
IUPAC Name |
(2S)-3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNRKPATPNTCH-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236387 | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384102-00-4 | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384102-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-7-Fluoro-L-tryptophan involves several steps, starting from N-Boc-L-tryptophan methyl esterCatalysts and specific reaction conditions are employed to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Boc-7-Fluoro-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex molecules.
Common Reagents and Conditions:
Fluorination Reagents: For introducing the fluorine atom.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For facilitating coupling reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives and complex molecules with potential pharmaceutical applications.
Scientific Research Applications
Protein Engineering and NMR Spectroscopy
Site-Specific Incorporation
Boc-7-Fluoro-L-Tryptophan is utilized for the site-specific incorporation into proteins, which allows researchers to study protein dynamics and conformational changes using F NMR spectroscopy. The introduction of a fluorine atom in place of hydrogen at the 7-position of tryptophan provides a sensitive probe for detecting subtle structural variations within proteins. This method has been shown to facilitate high-yield incorporation into proteins with multiple tryptophan residues, enabling detailed studies of protein conformations and interactions .
Fluorinated Probes for Structural Studies
The incorporation of this compound into proteins enables the use of F NMR to detect minor conformational species that may be overlooked in more complex spectra. This capability is particularly beneficial for studying large biomolecules where traditional methods may fail to provide clear insights . Recent advancements have demonstrated its application in solid-state NMR, allowing accurate distance measurements between F spins in proteins, which can be crucial for understanding protein folding and function .
Radiolabeling and Imaging Applications
Boron Neutron Capture Therapy (BNCT)
this compound derivatives have been explored as potential agents in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy that enhances therapeutic ratios compared to conventional modalities. The compound can be modified to improve its accumulation in tumor cells while minimizing exposure to healthy tissues. Studies have shown that certain Boc-protected tryptophan derivatives exhibit significant accumulation in brain tumor cells, making them promising candidates for BNCT applications . The ability to selectively target tumor cells is critical for improving treatment outcomes in cancer therapy.
Antimicrobial Research
Fluorinated Tryptophan Analogues
Research has indicated that incorporating this compound into antimicrobial peptides can enhance their activity. These fluorinated analogues have shown improved binding affinities and increased efficacy against various pathogens. The unique electronic properties of fluorine contribute to the stability and activity of these peptides, making them valuable in the development of new antimicrobial agents .
Genetic Encoding and Fluorescent Probes
Genetic Encoding Techniques
Recent studies have highlighted the use of this compound in genetic encoding systems, where it serves as a non-canonical amino acid for the production of labeled proteins. This technique allows researchers to monitor ligand binding and protein interactions with high specificity using F NMR spectroscopy. The ability to genetically encode such fluorinated amino acids expands the toolbox available for studying complex biological systems .
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Protein Engineering | Site-specific incorporation into proteins for structural studies | Enhanced detection of conformational changes via NMR |
| Radiolabeling & Imaging | Potential use in BNCT for targeted cancer therapy | Significant accumulation in tumor cells |
| Antimicrobial Research | Development of fluorinated antimicrobial peptides | Improved activity against pathogens |
| Genetic Encoding | Use as a non-canonical amino acid for producing labeled proteins | High specificity monitoring using F NMR |
Mechanism of Action
The mechanism of action of Boc-7-Fluoro-L-tryptophan involves its incorporation into proteins and peptides, where it can influence their structure and function. The fluorine atom’s strong electron-withdrawing properties can affect the electronic environment of the indole ring, leading to changes in protein folding, stability, and interactions with other molecules. This compound can also serve as a probe for studying ligand binding and protein dynamics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Boc-7-Fluoro-L-tryptophan are best understood through comparison with related tryptophan derivatives. Key differences arise from substituent type, position, and protecting groups, as summarized below:
Table 1: Structural and Physical Properties of this compound and Analogues
*Exact data unavailable in provided evidence.
Key Comparative Insights
Methyl (7-position): N-Fmoc-7-Methyl-L-tryptophan introduces steric bulk and hydrophobicity, which may reduce solubility but improve membrane permeability . Bromo (5- or 7-position): Bromine’s larger atomic radius and polarizability (vs. fluorine) could enhance π-stacking interactions in biological systems but increase molecular weight and reduce metabolic stability .
Protecting Groups :
- Boc vs. Fmoc : Boc protection (acid-labile) is preferred for orthogonal deprotection strategies in solid-phase peptide synthesis, whereas Fmoc (base-labile) offers compatibility with acid-sensitive substrates .
Chirality :
- Boc-7-Fluoro-D-tryptophan (D-isomer) has identical physical properties to the L-form but may exhibit divergent biological activity due to enantioselective interactions .
Synthetic Applications :
- Alkylated derivatives like Nα-Boc-L-7-Butyl-tryptophan are synthesized via methods such as Negishi cross-coupling, highlighting the versatility of tryptophan modification for tailored applications .
Research Findings
- Enzyme Inhibition: Fluorinated tryptophan analogues are explored as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. The electronegativity of fluorine may disrupt heme-binding interactions more effectively than bulkier substituents .
- Metabolic Stability : Fluorine’s small size and high electronegativity reduce susceptibility to oxidative metabolism, enhancing the compound’s half-life in plasma compared to brominated or methylated analogues .
Biological Activity
Boc-7-Fluoro-L-Tryptophan is a fluorinated derivative of the essential amino acid L-tryptophan, notable for its unique structural features and potential applications in biochemical research and drug development. This article explores its biological activity, focusing on its metabolic pathways, interactions with proteins and enzymes, and implications in neurobiology.
Structural Characteristics
This compound is characterized by:
- Fluorine Atom : Located at the 7-position of the indole ring, this modification significantly alters the compound's properties compared to unmodified tryptophan.
- Boc Protection : The tert-butyloxycarbonyl (Boc) group protects the amino group, enhancing stability during synthesis and manipulation.
Metabolic Pathways
This compound participates in metabolic pathways similar to those of L-tryptophan. Its incorporation into proteins can influence serotonin synthesis and immune modulation by interacting with key enzymes such as:
- Tryptophan Hydroxylase : Catalyzes the conversion of tryptophan to serotonin.
- Indoleamine 2,3-Dioxygenase (IDO) : Involved in tryptophan catabolism along the kynurenine pathway.
The presence of fluorine may affect these interactions, potentially leading to altered metabolic fates and pharmacological profiles.
Protein Interactions
The incorporation of this compound into proteins allows researchers to utilize it as a probe in various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) : Provides insights into protein-ligand interactions and conformational changes.
- X-ray Crystallography : Facilitates structural studies by revealing how fluorination affects protein dynamics.
Case Studies
-
PET Imaging Applications :
Preliminary studies suggest that fluorinated tryptophans can serve as imaging agents in positron emission tomography (PET). This compound's unique metabolic pathways may allow for selective visualization of serotonergic brain regions, enhancing our understanding of neurological disorders . -
Genetic Encoding :
Research has demonstrated the successful genetic encoding of this compound in E. coli, enabling site-specific incorporation into proteins. This method allows for detailed studies on protein dynamics and conformational heterogeneity .
Comparative Analysis
The following table summarizes the structural features and unique properties of various fluorinated tryptophans:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| L-Tryptophan | Natural amino acid | Precursor for serotonin; lacks fluorine modification |
| 5-Fluoro-L-Tryptophan | Fluorine at 5-position | Affects serotonin synthesis differently |
| 6-Fluoro-L-Tryptophan | Fluorine at 6-position | Alters binding properties to certain receptors |
| Boc-5-Fluoro-L-Tryptophan | Boc protection + fluorine at 5-position | Combines protective group with fluorination |
| This compound | Boc protection + fluorine at 7-position | Unique for site-specific incorporation in proteins |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
